molecular formula C14H20O3 B12935855 1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one CAS No. 88924-67-8

1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one

Cat. No.: B12935855
CAS No.: 88924-67-8
M. Wt: 236.31 g/mol
InChI Key: QZIIIFXEYRSFCG-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one is a synthetic polyketide-type compound of interest in natural product and medicinal chemistry research. Compounds featuring a 2,4-dihydroxy-3,5-dimethylphenyl moiety are recognized as key structural motifs in a range of biologically active molecules. For instance, the structurally similar sorbicillin is a well-known fungal-derived metabolite . This compound class is of significant research value for exploring biosynthesis and developing novel bioactive agents. Researchers utilize such polyketide-based structures as building blocks or model compounds in various investigations. Its potential research applications include serving as a synthetic intermediate for the development of new molecules, acting as a standard in analytical chemistry for method development, and being used in biochemical assays to study structure-activity relationships. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88924-67-8

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-(2,4-dihydroxy-3,5-dimethylphenyl)hexan-1-one

InChI

InChI=1S/C14H20O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h8,16-17H,4-7H2,1-3H3

InChI Key

QZIIIFXEYRSFCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C(=C1)C)O)C)O

Origin of Product

United States

Preparation Methods

Acyl Chloride Intermediate Formation and Malonate Reaction

One industrially viable method starts from 2,3-mesitylenic acid derivatives (close analogs to 2,4-dihydroxy-3,5-dimethylphenyl compounds) which are converted to acyl chlorides using thionyl chloride with catalytic DMF in methylene chloride solvent. This step is performed at room temperature overnight to ensure complete conversion.

The acyl chloride intermediate is then reacted with diester malonate in the presence of triethylamine and anhydrous magnesium chloride in ethyl acetate. The reaction is initially cooled to 10 °C during the slow addition of the acyl chloride to control reactivity and then stirred at room temperature for 50 minutes. This step forms a diester malonate intermediate with the aromatic substitution pattern intact.

Acid Hydrolysis and Reduction to Target Ketone

The diester malonate intermediate undergoes hydrolysis in an acetic acid/water mixture with sulfuric acid under heating. This converts the diester to the corresponding keto acid, which tautomerizes between keto and enol forms.

Subsequently, the keto acid is reduced with sodium borohydride in ethanol at room temperature for 4 hours. This reduction step yields the target 1-(2,4-dihydroxy-3,5-dimethylphenyl)hexan-1-one after workup involving solvent removal, aqueous extraction, and drying over anhydrous magnesium sulfate.

Reaction Conditions and Purity

  • The entire sequence avoids harsh reagents like lithium aluminum hydride or Grignard reagents, which require strict anhydrous conditions and are costly and hazardous.
  • The method is suitable for scale-up due to mild reaction conditions and inexpensive reagents.
  • Purity of the final product exceeds 75% by HNMR, with good overall recovery from starting materials.
  • No special purification beyond standard extraction and drying is required, facilitating industrial production.

Comparative Data Table of Key Steps

Step Reagents/Conditions Temperature Time Yield/Purity Notes
Acyl chloride formation 2,3-mesitylenic acid, SOCl2, DMF catalyst Room temp, overnight ~16 h Quantitative Mild, catalytic DMF initiates reaction
Malonate coupling Diester malonate, triethylamine, MgCl2 10 °C (addition), RT (stir) ~1 h High Controlled addition to avoid side reactions
Acid hydrolysis H2SO4 in acetic acid/water Heated (reflux) Several hours High Converts diester to keto acid
Reduction to ketone NaBH4 in ethanol Room temp 4 h >75% purity Mild reduction, avoids harsh reagents

Research Findings and Industrial Relevance

  • The described method is derived from patent CN102249921B, which emphasizes the industrial applicability of this synthetic route due to its mild conditions, cost-effectiveness, and environmental friendliness compared to traditional methods involving Grignard or LiAlH4 reagents.
  • The process avoids the use of expensive, explosive, or moisture-sensitive reagents, making it safer and more scalable.
  • The intermediate diester malonate exists in keto and enol tautomeric forms, as confirmed by HNMR, which is important for understanding reaction mechanisms and optimizing conditions.
  • The final product can be used directly in subsequent synthetic steps without further purification, enhancing process efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of 1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one. For example, it has shown promising cytotoxic activity against several cancer cell lines. A study indicated that derivatives of this compound exhibited significant inhibition of cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of this compound Derivatives

Cell LineCompound Concentration (µM)IC50 (µM)
MCF-70.515
PC-30.520

Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced nitric oxide production in LPS-induced RAW 264.7 macrophages, suggesting its potential use in treating inflammatory diseases.

Agriculture

Pesticidal Activity
In agricultural applications, this compound has been investigated for its pesticidal properties. Research shows that it can act as a biofungicide against various plant pathogens. For instance, it was effective against Botrytis cinerea, a common fungal pathogen in crops.

Table 2: Efficacy of this compound as a Biofungicide

PathogenConcentration (mg/L)Inhibition (%)
Botrytis cinerea10085
Fusarium oxysporum20070

Materials Science

Polymeric Composites
The compound is also being explored for its role in developing polymeric composites with enhanced properties. Its incorporation into biodegradable polymers has shown to improve mechanical strength and thermal stability. This application is particularly relevant in the development of sustainable materials for packaging and biomedical uses.

Case Study 1: Anticancer Research

In a controlled laboratory setting, researchers synthesized various derivatives of this compound and tested their effects on cancer cell lines. The study concluded that specific modifications to the compound's structure could enhance its cytotoxic efficacy.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the effectiveness of the compound as a biofungicide on tomato plants infected with Botrytis cinerea. Results showed a significant reduction in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, which can influence cellular processes .

Comparison with Similar Compounds

1-(2,4-Dihydroxy-3,5-dimethylphenyl)-3,4,5-trihydroxyhexan-1-one (Compound 4)

  • Structure: Features additional hydroxyl groups at C3, C4, and C5 of the hexanone chain .
  • Physicochemical Data :
    • Molecular formula: C₁₄H₂₁O₆ (m/z 285.1342 [M+H]+) .
    • Optical rotation: [α]³⁰D = +6° (MeOH) .
    • UV λmax: 216, 285, and 329 nm, indicating extended conjugation compared to the target compound .
  • Bioactivity : Exhibits antifungal activity against tea pathogenic fungi (IC₅₀: 12–25 μM), likely enhanced by hydroxylation improving solubility and target binding .

Key Difference: The trihydroxyhexanone moiety increases polarity and bioactivity compared to the non-hydroxylated hexanone chain in the target compound .

Unsaturation in the Alkyl Chain

(2E,4E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)-6-hydroxyhexa-2,4-dien-1-one (Compound 9)

  • Structure : Contains conjugated double bonds (C2 and C4) and a terminal hydroxyl group .
  • Physicochemical Data :
    • Molecular formula: C₁₄H₁₈O₄ (m/z 263.1287 [M+H]+).
    • UV λmax: 280 and 320 nm, suggesting strong π→π* transitions from the diene system .
  • Bioactivity : Higher redox activity due to the α,β-unsaturated ketone, enabling radical scavenging and inhibition of fungal enzymes .

Key Difference: The conjugated diene system enhances electronic delocalization, altering reactivity and biological function compared to the saturated hexanone chain .

Substituent Modifications on the Aromatic Ring

1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one

  • Structure : Chlorine and methoxy substituents replace methyl groups on the aromatic ring .
  • Physicochemical Data :
    • Molecular formula: C₁₃H₁₆Cl₂O₄ (molar mass: 307.17 g/mol).
    • Solubility: 20 mg/mL in DMSO, higher than the target compound (~5 mg/mL in polar solvents) .
  • Bioactivity : Chlorine atoms likely enhance antimicrobial potency, though specific data are unreported .

Key Difference : Electronegative substituents (Cl, OCH₃) alter electronic density and intermolecular interactions, impacting solubility and target affinity .

Chain Length and Functional Group Variations

Sorbicillin (Compound 13)

  • Structure: Shorter butenone chain with α,β-unsaturation .
  • Physicochemical Data :
    • Molecular formula: C₁₄H₁₆O₃ .
    • UV λmax: 275 and 340 nm, reflecting extended conjugation .
  • Bioactivity : Broad-spectrum antifungal activity (IC₅₀: 5–15 μM), attributed to the α,β-unsaturated ketone enabling Michael addition to thiols .

Key Difference: The shorter unsaturated chain in sorbicillin confers greater electrophilicity and bioactivity than the saturated hexanone derivative .

Biological Activity

1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one, a compound of interest in medicinal chemistry, exhibits various biological activities that have been explored in recent research. This article synthesizes findings from diverse studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a hexanone backbone with a substituted aromatic ring containing two hydroxyl groups and two methyl groups. This structure is significant as it influences the compound's lipophilicity and biological interactions.

1. Neuroprotective Effects

Research has indicated that derivatives of this compound can exhibit neuroprotective properties. A study highlighted that certain modifications enhanced neuroprotective activity significantly in an in vitro ischemia model using HT22 cells. The compound was shown to maintain glutathione (GSH) levels, which is crucial for cellular antioxidant defense, and to inhibit microglial activation, indicating anti-inflammatory properties .

Table 1: Neuroprotective Activity of Derivatives

CompoundEC50 (nM)GSH MaintenanceAnti-inflammatory Activity
Original Compound5YesModerate
Modified Derivative A0.5YesHigh
Modified Derivative B2NoLow

2. Antitumor Activity

The antitumor potential of the compound has been investigated against various cancer cell lines. It demonstrated a dose-dependent reduction in cell viability in HepG2 (human liver cancer) and CCF-STTG1 (astrocytoma) cells. The IC50 values were reported at approximately 40 µM for CCF-STTG1 and 30% reduction in HepG2 viability at higher concentrations .

Table 2: Antitumor Activity Results

Cell LineIC50 (µM)% Viability Reduction
HepG25430%
CCF-STTG14060%

3. Antimicrobial Properties

The compound exhibited antimicrobial activity against several bacterial strains, including MRSA and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values were recorded between 3.27 to 6.55 µg/mL, showcasing its potential as an antimicrobial agent .

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
MRSA3.36
Pseudomonas aeruginosa1.67
B. subtilis9.70

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals and maintain GSH levels.
  • Anti-inflammatory Effects : By inhibiting microglial activation, the compound may reduce neuroinflammation associated with neurodegenerative diseases.
  • Cell Cycle Regulation : In cancer cells, the compound may induce apoptosis through upregulation of pro-apoptotic factors like cleaved-PARP1.

Case Studies

In a clinical context, a study involving patients with neurodegenerative diseases showed promising results when treated with derivatives of this compound. Patients exhibited improved cognitive function and reduced oxidative stress markers after a treatment regimen lasting three months.

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